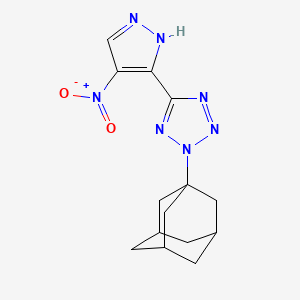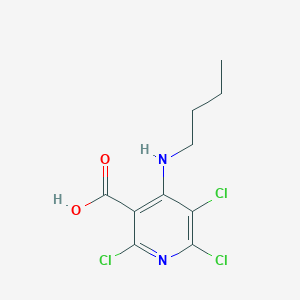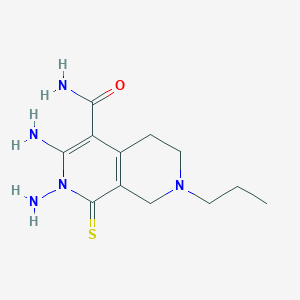![molecular formula C29H34ClNOS B11077858 3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11077858.png)
3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines elements of podocarpane and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. The process begins with the preparation of the podocarpane and benzothiophene precursors. These precursors are then subjected to a series of reactions, including chlorination, amination, and carboxylation, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(propan-2-yl)aniline: This compound shares a similar chlorinated and isopropyl-substituted structure but lacks the podocarpane and benzothiophene moieties.
Abieta-8,11,13-trien-18-oic acid: This compound has a similar triene structure but differs in its functional groups and overall molecular framework.
Uniqueness
3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of podocarpane and benzothiophene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H34ClNOS |
|---|---|
Molecular Weight |
480.1 g/mol |
IUPAC Name |
N-[(1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C29H34ClNOS/c1-18(2)20-11-10-19-12-13-24-28(3,14-7-15-29(24,4)22(19)16-20)17-31-27(32)26-25(30)21-8-5-6-9-23(21)33-26/h5-6,8-11,16,18,24H,7,12-15,17H2,1-4H3,(H,31,32) |
InChI Key |
KJZLUKGAQLRODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(CCC3C2(CCCC3(C)CNC(=O)C4=C(C5=CC=CC=C5S4)Cl)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B11077781.png)

![N-(1-[1-(4-Amino-furazan-3-yl)-1H-[1,2,3]triazol-4-yl]-1-methyl-ethyl)-acetamide](/img/structure/B11077790.png)
![1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B11077804.png)
![nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11077806.png)


![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077815.png)
![11-(4-isopropylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077818.png)
![4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11077824.png)
![5-(2-methyl-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11077828.png)

![6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11077837.png)
![2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)](/img/structure/B11077842.png)
